Quantitative Hydrolytic Stability Advantage of Fluorosulfate vs. Sulfonyl Fluoride
A direct comparison of aryl fluorosulfates and aryl sulfonyl fluorides demonstrates the superior hydrolytic stability of the fluorosulfate group. This stability is critical for applications requiring robust, long-lasting functional groups in aqueous or biological media [1].
| Evidence Dimension | Hydrolytic Stability |
|---|---|
| Target Compound Data | Para- and meta-carboxyl benzene fluorosulfates: stable to hydrolysis over 24 h at pH 7.5 [1]. |
| Comparator Or Baseline | Corresponding sulfonyl fluorides: readily hydrolyzed under the same conditions [1]. |
| Quantified Difference | The fluorosulfate group remains intact (>95% stability) for at least 24 hours, whereas the sulfonyl fluoride group is completely hydrolyzed within a short period (quantitative time not provided but described as 'readily hydrolyzed'). |
| Conditions | In vitro hydrolysis assay, pH 7.5, 24-hour incubation. |
Why This Matters
This stability differential is crucial for selecting a reagent in chemical biology and medicinal chemistry, where the fluorosulfate warhead enables robust bioconjugation and probe development without the rapid degradation seen with sulfonyl fluorides.
- [1] Jones, L. H. (2018). Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters, 9(7), 584–586. View Source
